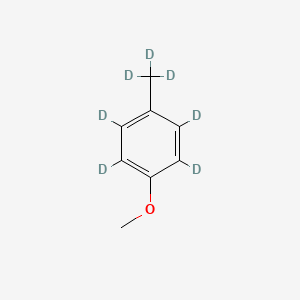
Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate
Vue d'ensemble
Description
Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate, also known as DMPH, is a compound of interest to scientists and researchers due to its potential applications in a number of fields. It has been studied for its role in various biochemical and physiological processes, as well as its potential use in lab experiments and research.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study by Kumar, S. Biju, and V. Sadasivan (2018) detailed the synthesis of a new aromatic hydrazone and its transition metal complexes, emphasizing its structural characterization and biological studies. This research highlights the potential of such compounds in forming complexes with metal ions, which could be explored for catalytic, pharmaceutical, or material science applications (Kumar et al., 2018).
Biological Activities
- The antioxidant and antimicrobial properties of specific aromatic hydrazones and their metal complexes were investigated, showing that these compounds possess significant free radical scavenging effects and antimicrobial activity. This suggests potential applications in developing new antioxidants and antimicrobials (Kumar et al., 2018).
Chemical Reactivity and Applications
- Research by Pahovnik et al. (2008) on the transformation of dimethyl 3-oxopentane-1,5-dioate to various heteroaryl derivatives underscores the compound's utility in synthesizing diverse organic molecules, which could be pivotal in pharmaceuticals, dyes, and materials science (Pahovnik et al., 2008).
Tautomerism and Chemical Behavior
- A study on the tautomer ratios between hydrazone imine and diazenylenamine forms in specific compounds reveals intricate chemical behavior that could inform the design of chemical sensors, molecular switches, or advanced materials (Kurasawa et al., 1996).
Propriétés
IUPAC Name |
dimethyl 3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-5-3-4-8(6-9)14(15,16)17/h3-6,20H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWDXKVSOTKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC(=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl3-oxo-2-(2-(3-(trifluoromethyl)phenyl)hydrazono)pentanedioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







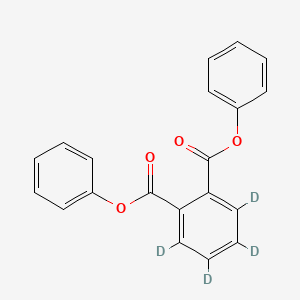
![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)
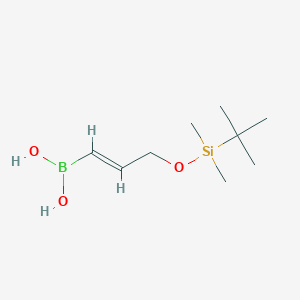
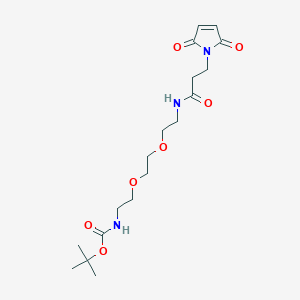
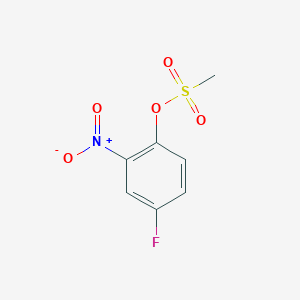
![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)

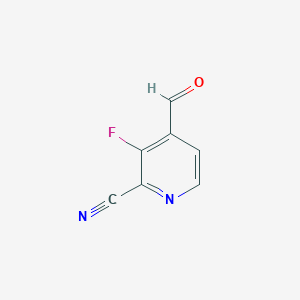
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)
